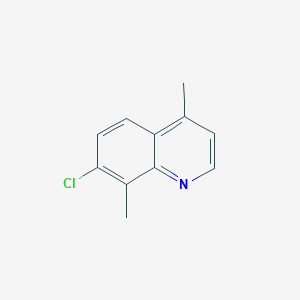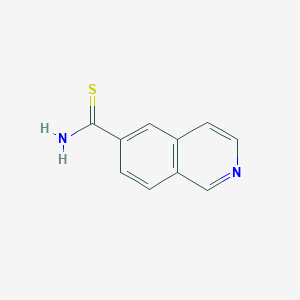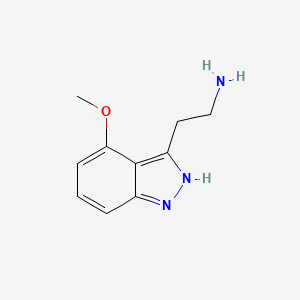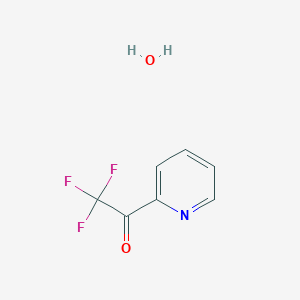
2-(Chloromethyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a quinoline ring with a chloromethyl group at the 2-position and a hydroxyl group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)quinolin-8-ol typically involves the chloromethylation of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can improve efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)quinolin-8-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group at the 8-position can be oxidized to form quinolin-8-one derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring or the chloromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the hydroxyl group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Reactions: New quinoline derivatives with various functional groups.
Oxidation Reactions: Quinolin-8-one derivatives.
Reduction Reactions: Reduced quinoline derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)quinolin-8-ol involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The chloromethyl group can also react with nucleophilic sites in biological molecules, disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)quinolin-8-ol: Similar structure but with the chloromethyl group at the 5-position.
Quinolin-8-ol: Lacks the chloromethyl group but retains the hydroxyl group at the 8-position.
2-(Chloromethyl)-5-isobutoxypyridin-4-ol: Similar structure with additional functional groups.
Uniqueness
2-(Chloromethyl)quinolin-8-ol is unique due to the specific positioning of the chloromethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
133284-82-9 |
|---|---|
Formule moléculaire |
C10H8ClNO |
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
2-(chloromethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H8ClNO/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6H2 |
Clé InChI |
NHPCUFMRQWMYLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)




![3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]](/img/structure/B11905049.png)
![3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one](/img/structure/B11905056.png)






![(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11905103.png)
